molecular formula C21H18N2O2S B14095992 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14095992
M. Wt: 362.4 g/mol
InChI Key: HFUMSVWMFJPSEQ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives are a class of heterocyclic compounds featuring a fused thiophene-pyrimidine core. These molecules are structurally analogous to pyrimidine-2,4(1H,3H)-diones (uracil derivatives), which are pivotal in medicinal chemistry due to their biological relevance in antiviral, anticancer, and herbicidal applications . The compound 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is distinguished by its 1-(3-methylbenzyl) and 3-(2-methylphenyl) substituents.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O2S/c1-14-6-5-8-16(12-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3

InChI Key

HFUMSVWMFJPSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3

Origin of Product

United States

Biological Activity

1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the thienopyrimidine class. This class of compounds has been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core with methyl and phenyl substitutions that enhance its biological activity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

CompoundActivityReference
Thienopyrimidine Derivative ABactericidal against E. coli
Thienopyrimidine Derivative BAntifungal against Candida spp.

Anti-inflammatory Effects

Studies have demonstrated that thienopyrimidine derivatives can modulate inflammatory responses. The compound's ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), has been documented in various in vitro models.

Case Study:
In a study examining the effects of thienopyrimidine derivatives on RAW264.7 macrophage cells, it was found that treatment with these compounds significantly reduced the expression levels of COX-2 and iNOS mRNA and protein levels, indicating a potent anti-inflammatory effect .

Anticancer Properties

Emerging research suggests that thienopyrimidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is believed to involve the activation of caspases and modulation of cell cycle regulatory proteins.

Case Study:
A study investigating the cytotoxic effects of a related thienopyrimidine compound on human cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thieno[3,2-d]pyrimidine Core: Essential for biological activity.
  • Substituents: The presence of methyl and phenyl groups enhances lipophilicity and affects binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives are often modified at the 1- and 3-positions to optimize pharmacological properties. Below is a comparative analysis with key analogs:

3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

  • Structure : Hydroxy groups at positions 3 and 6 introduce hydrogen-bonding capacity.
  • Properties: Molecular weight: 350.84 g/mol . Demonstrated moderate cytotoxicity in cancer cell lines (MCF-7, A549) in preliminary assays .
  • Contrast : The hydroxylated derivative prioritizes polar interactions, whereas the target compound’s methyl groups favor lipophilic environments (e.g., central nervous system targets) .

1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Structure : Incorporates a chlorophenyl-oxadiazole moiety and fluorobenzyl group.
  • Properties :
    • Halogen atoms (Cl, F) enhance binding to hydrophobic pockets in enzymes or receptors.
    • Oxadiazole rings improve metabolic resistance and π-π stacking interactions .

3-Hydroxy-7-methyl-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Structure : Hydroxy and methyl substituents at positions 3 and 5.
  • Properties :
    • Molecular formula: C₁₅H₁₄N₂O₃S.
    • Hydroxy group enhances solubility, while methyl groups balance lipophilicity.

1,3-Disubstituted Pyrimidine-2,4(1H,3H)-diones (Non-Thieno Analogs)

  • Example : 1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione.
  • Properties :
    • tert-Butyl group increases steric bulk and lipophilicity, often enhancing herbicidal activity .
  • Contrast: The thieno-fused core in the target compound provides a rigid scaffold, improving conformational stability for receptor binding .

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